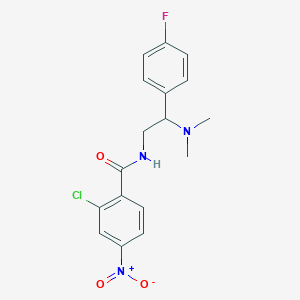

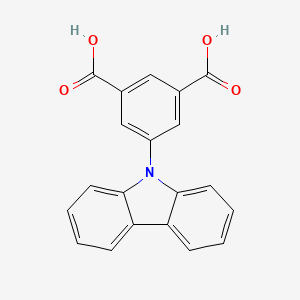

![molecular formula C19H23NO3S B2863101 1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705837-82-6](/img/structure/B2863101.png)

1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions are crucial in the pharmaceutical industry for the development of new drugs .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The specific physical and chemical properties of “1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” would depend on its specific molecular structure.Aplicaciones Científicas De Investigación

Sigma Ligands and Selectivity

The compound is related to Lu 28-179, demonstrating selective sigma 2 ligand affinity in the subnanomolar range. Research focused on structural factors governing sigma 1/sigma 2 affinity and selectivity within spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives. The N-substituent plays a crucial role in both affinity and selectivity, with medium-sized substituents resulting in potent, unselective compounds, whereas longer and more lipophilic N-substituents yield compounds with high sigma 2 affinity and selectivity. Introduction of substituents in the benzene ring mainly affects sigma 1 affinity, with certain positions enhancing sigma 2 selectivity (Moltzen, Perregaard, & Meier, 1995).

SAR of Spirocompounds

Spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] with carbon substituents were synthesized and evaluated for their sigma receptor binding properties. Compounds with a cyano group showed high sigma(1) receptor affinity and selectivity. Among these, 1'-benzyl-3,4-dihydrospiro[benzopyran-1,4'-piperidine]-3-carbonitrile was identified as a potent sigma(1) receptor ligand with significant selectivity (Maier & Wünsch, 2002).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents showed marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity. The structural moiety 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] with basic nitrogen was associated with optimal activity. Modifications to this moiety significantly influenced the compounds' effectiveness (Bauer et al., 1976).

Antimycobacterial Activity

An atom economic and stereoselective synthesis of spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound showing remarkable potency compared to standard treatments like isoniazid and ciprofloxacin. This highlights the potential of spirocyclic compounds in antimycobacterial therapy (Kumar et al., 2008).

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could potentially impact a variety of biochemical pathways.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or compounds. Specific studies investigating these factors for this compound are currently lacking .

Direcciones Futuras

Propiedades

IUPAC Name |

1'-(2-cyclopentylsulfanylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c21-17(13-24-14-5-1-2-6-14)20-11-9-19(10-12-20)16-8-4-3-7-15(16)18(22)23-19/h3-4,7-8,14H,1-2,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVGXILNSADWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

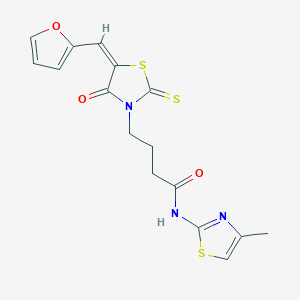

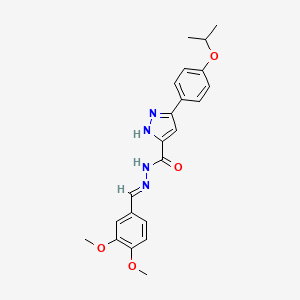

![1-(4-Methoxyphenyl)-4-{4-[(3-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B2863018.png)

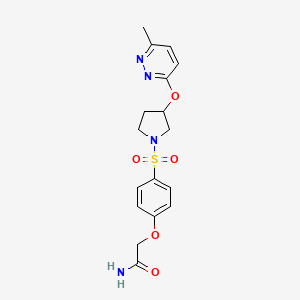

![2,5-dichloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2863019.png)

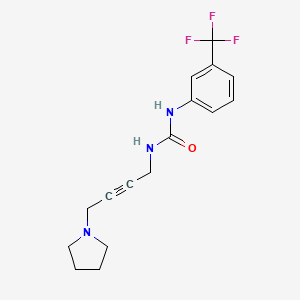

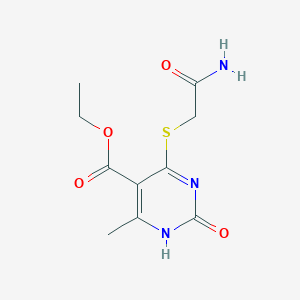

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)

![2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863033.png)

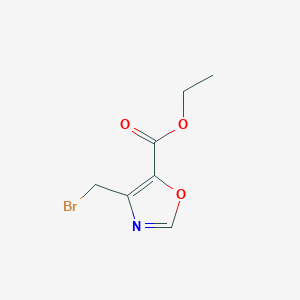

![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)

![N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2863039.png)